molecular formula C21H19ClN4 B2983148 N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862487-97-6

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2983148
CAS RN: 862487-97-6
M. Wt: 362.86
InChI Key: CCKKNZBQQZPDDC-UHFFFAOYSA-N
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Description

“N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, a pyrazolo[1,5-a]pyrimidine ring, and an amine group .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation followed by cyclization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, pyrimido[4,5-d]pyrimidines can undergo a variety of reactions, including reductive amination and cyclization .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and characterized using various techniques, including IR, H-NMR, mass spectroscopic studies, and elemental analysis. These compounds have shown a wide range of biological activities, making them of interest for further chemical and pharmacological studies (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of pyrazolo[1,5-a]pyrimidin derivatives. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing significant efficacy against various bacteria and cancer cell lines, with some compounds exhibiting higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have demonstrated notable inhibitory activity against Gram-positive and Gram-negative bacteria and fungi (Sanjeeva Reddy et al., 2010).

Anticancer Potential

The investigation of pyrazolo[1,5-a]pyrimidin derivatives has extended into exploring their anticancer properties. For example, certain derivatives have been identified with antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their potential as novel pharmacological agents in cancer therapy (Titi et al., 2020).

Chemical Properties and Reactions

The chemical properties and reactions of these compounds have been a subject of study, with research delving into their synthesis under various conditions, including microwave irradiation, and exploring their reactions with other chemical entities to produce a variety of heterocyclic compounds (Han et al., 2009).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. For example, similar compounds have been studied for their potential as antitubercular agents and as CDK2 inhibitors .

Mechanism of Action

Target of Action

The primary targets of N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR-TK plays a crucial role in cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It shows significant inhibitory activities against EGFR tyrosine kinase . It also exhibits inhibitory activity against CDK2/cyclin A2 . The inhibition of these targets leads to changes in cellular processes, disrupting the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR-TK and CDK2 affects multiple biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes many members that play a crucial role in many cellular activities . CDK2 inhibition affects cell cycle progression, leading to apoptosis induction within cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. It exhibits excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . It also shows superior cytotoxic activities against MCF-7 and HCT-116 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the development of new anti-cancer compounds often considers principles such as environmental safety, atom economy, and efficiency .

properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKNZBQQZPDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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